2,4,6-Trimethyl-2,3-dihydrothieno[3,2-c]quinoline
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Overview
Description
2,4,6-Trimethyl-2,3-dihydrothieno[3,2-c]quinoline is a heterocyclic compound with the molecular formula C14H15NS It is a derivative of quinoline, featuring a thieno ring fused to the quinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-2,3-dihydrothieno[3,2-c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,6-trimethylquinoline with sulfur-containing reagents to introduce the thieno ring. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethyl-2,3-dihydrothieno[3,2-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline or thieno rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline or thieno rings .
Scientific Research Applications
2,4,6-Trimethyl-2,3-dihydrothieno[3,2-c]quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyl-2,3-dihydrothieno[3,2-c]quinoline involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylquinoline: Lacks the thieno ring, making it less versatile in certain chemical reactions.
Thieno[3,2-c]quinoline: Similar structure but without the trimethyl groups, affecting its reactivity and applications.
Uniqueness
2,4,6-Trimethyl-2,3-dihydrothieno[3,2-c]quinoline is unique due to the presence of both the thieno and quinoline rings, along with the trimethyl groups.
Properties
Molecular Formula |
C14H15NS |
---|---|
Molecular Weight |
229.34 g/mol |
IUPAC Name |
2,4,6-trimethyl-2,3-dihydrothieno[3,2-c]quinoline |
InChI |
InChI=1S/C14H15NS/c1-8-5-4-6-11-13(8)15-10(3)12-7-9(2)16-14(11)12/h4-6,9H,7H2,1-3H3 |
InChI Key |
QBBBWCGUZKUCMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(S1)C3=CC=CC(=C3N=C2C)C |
Origin of Product |
United States |
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